
4'-Azetidinomethyl-2,3-dimethylbenzophenone
Description
Historical Context and Discovery
The development of this compound emerged from the broader exploration of azetidine-containing compounds and benzophenone derivatives that has characterized organic chemistry research over several decades. The compound was first documented in chemical databases in 2008, with its initial creation recorded on February 29, 2008, according to PubChem records. This timing aligns with a period of intensive research into heterocyclic compounds, particularly those containing four-membered nitrogen-containing rings like azetidines. The development of synthetic methodologies for azetidine derivatives has been significantly advanced through photochemical approaches, particularly the aza Paternò-Büchi reaction, which represents one of the most efficient methods for synthesizing functionalized azetidines through [2+2] photocycloaddition reactions between imine and alkene components.
The historical significance of this compound is further enhanced by its connection to benzophenone chemistry, which has been studied extensively for over six decades as a model system for understanding the photophysics and photochemistry of organic chromophores. Benzophenone derivatives have long served as important tools in photochemical research, with applications ranging from photoinitiators in polymer chemistry to model compounds for studying hydrogen atom abstraction reactions. The combination of these two important structural elements in this compound represents a convergence of research interests that has driven continued investigation into its properties and potential applications.
Classification and Nomenclature
This compound belongs to several distinct chemical classifications that reflect its complex molecular architecture. Primarily, it is classified as a benzophenone derivative, characterized by the presence of two aromatic rings connected through a central carbonyl group. More specifically, it falls under the category of substituted benzophenones, where one aromatic ring bears dimethyl substitutions at the 2 and 3 positions, while the other ring carries an azetidinomethyl substituent at the 4' position.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being (4-(Azetidin-1-ylmethyl)phenyl)(2,3-dimethylphenyl)methanone. Alternative systematic names include [4-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone and 1-{[4-(2,3-DIMETHYLBENZOYL)PHENYL]METHYL}AZETIDINE, each emphasizing different aspects of the molecular structure. The compound is registered with the Chemical Abstracts Service number 898756-58-6, providing a unique identifier for database searches and regulatory purposes.
The molecular descriptor language provides additional structural information through various standardized formats. The Simplified Molecular-Input Line-Entry System representation and International Chemical Identifier strings offer computer-readable descriptions of the molecular structure that facilitate database searches and computational studies. The MDL number MFCD03841573 serves as another important identifier within chemical databases.
Significance in Organic Chemistry Research
The research significance of this compound stems from its unique combination of two pharmaceutically and synthetically important structural motifs. Azetidine rings have gained considerable attention in medicinal chemistry due to their presence in numerous bioactive compounds and their potential as building blocks for drug development. The synthesis of azetidines through photochemical methods, particularly the aza Paternò-Büchi reaction, has emerged as a powerful tool in organic synthesis, offering efficient routes to these valuable heterocyclic compounds.
The benzophenone portion of the molecule contributes significant photochemical properties that have been extensively studied in the context of understanding organic chromophore behavior. Research has demonstrated that benzophenone derivatives can undergo selective excitation effects, where different solvation environments can dramatically alter reaction rates and outcomes. Studies have shown that selective photoexcitation of benzophenone molecules in specific solvation environments can accelerate bimolecular photochemical reactions by factors as large as 40, highlighting the importance of understanding these systems for controlled chemical synthesis.
The compound's structure also positions it within the broader context of photoinitiator chemistry, where benzophenone derivatives serve crucial roles in ultraviolet-curable coating systems. Recent developments in photoinitiator technology have focused on improving efficiency and reducing photoinitiator concentrations, with benzophenone-based systems showing particular promise when combined with appropriate synergists. This research direction suggests potential applications for compounds like this compound in advanced materials science applications.
Structural Features and Chemical Family
The molecular architecture of this compound exhibits several distinctive structural features that define its chemical behavior and potential applications. The compound consists of a central benzophenone core, characterized by two aromatic rings connected through a carbonyl linkage, with specific substitution patterns that impart unique properties. The 2,3-dimethyl substitution on one aromatic ring provides steric bulk and electronic effects that influence both the compound's reactivity and its physical properties.
Table 1: Physical and Chemical Properties of this compound
The azetidine ring system represents a four-membered nitrogen-containing heterocycle that introduces significant ring strain and unique reactivity patterns. This structural element is connected to the benzophenone core through a methylene bridge, creating an azetidinomethyl substituent that extends the molecular framework and provides additional sites for potential chemical modification. The ring strain inherent in the azetidine system, combined with the electron-donating nature of the nitrogen atom, creates a reactive site that can participate in various chemical transformations.
The benzophenone chromophore contributes significant photochemical properties to the overall molecular system. Research has established that benzophenone derivatives can undergo efficient intersystem crossing from excited singlet states to triplet states, enabling various photochemical processes including hydrogen atom abstraction reactions. The specific substitution pattern in this compound may influence these photochemical properties through both electronic and steric effects, potentially leading to unique reactivity profiles compared to simpler benzophenone derivatives.
The combination of these structural elements places this compound within the intersection of several important chemical families, including heterocyclic compounds, photoactive molecules, and potentially bioactive substances. This multifaceted structural character underlies the compound's significance in contemporary organic chemistry research and its potential for diverse applications in synthesis, materials science, and pharmaceutical development.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-5-3-6-18(15(14)2)19(21)17-9-7-16(8-10-17)13-20-11-4-12-20/h3,5-10H,4,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKSJZYTASTONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642803 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-58-6 | |
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 2,3-Dimethylbenzophenone Core
The initial and critical step in the synthesis is the preparation of 2,3-dimethylbenzophenone, which serves as the core structure.
Synthetic Route: The 2,3-dimethylbenzophenone is typically synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of 2,3-dimethylbenzoyl chloride with benzene or a substituted benzene under the catalysis of a Lewis acid such as aluminum chloride (AlCl3) or zinc oxide.
Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. Temperatures are generally maintained between 0°C and 200°C depending on the catalyst and scale, with careful control to optimize yield and minimize side reactions.
Example: According to patent literature, benzoyl chloride derivatives react with methyl-substituted benzenes in the presence of zinc oxide at temperatures up to 200°C to yield dimethylbenzophenone derivatives.
Parameter | Typical Conditions |
---|---|
Reactants | 2,3-Dimethylbenzoyl chloride + Benzene |
Catalyst | Aluminum chloride (AlCl3) or Zinc oxide |
Temperature | 0–200°C (commonly 50–150°C) |
Solvent | Anhydrous conditions, often neat or in inert solvents |
Reaction Time | Several hours (1–24 h) |
Work-up | Quenching with water, extraction, purification by recrystallization or chromatography |
Introduction of the Azetidinomethyl Group at the 4' Position
The key functionalization step is the attachment of the azetidinomethyl substituent at the para position of the phenyl ring opposite the 2,3-dimethyl-substituted ring.
Synthetic Route: This is commonly achieved via a nucleophilic substitution reaction where the benzophenone core bearing a suitable leaving group (often a halomethyl group at the 4' position) is reacted with azetidine.
-
- First, the 4'-position of the benzophenone is functionalized to introduce a reactive group such as a chloromethyl or bromomethyl substituent.
- Then, azetidine is reacted with this intermediate in the presence of a base (e.g., sodium hydride or potassium carbonate) to substitute the halogen with the azetidine ring, forming the azetidinomethyl linkage.
Reaction Conditions: The substitution is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to reflux conditions (25–80°C), depending on reactivity.
Parameter | Typical Conditions |
---|---|
Reactants | 4'-Halomethyl-2,3-dimethylbenzophenone + Azetidine |
Base | Sodium hydride (NaH), potassium carbonate (K2CO3) |
Solvent | DMF, THF, or similar aprotic solvents |
Temperature | 25–80°C |
Reaction Time | Several hours (4–24 h) |
Work-up | Aqueous quench, extraction, purification by chromatography or recrystallization |
Industrial Scale Considerations
Scale-Up: Industrial production of 4'-Azetidinomethyl-2,3-dimethylbenzophenone follows the same synthetic principles but employs continuous flow reactors or large batch reactors to optimize yield and purity.
Catalyst and Reagent Optimization: Use of solid acid catalysts such as triflic acid-functionalized mesoporous zirconia has been reported for related benzophenone acylation reactions, improving selectivity and reducing by-products.
Purification: Industrial purification typically involves crystallization, solvent extraction, and chromatographic techniques to achieve high purity standards.
Summary Table of Preparation Steps
Step | Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Time | Product |
---|---|---|---|---|---|---|---|
1 | Friedel-Crafts Acylation | 2,3-Dimethylbenzoyl chloride + Benzene | AlCl3 or ZnO | Anhydrous or neat | 50–150°C | 1–24 h | 2,3-Dimethylbenzophenone |
2 | Halomethylation | 2,3-Dimethylbenzophenone | Various (e.g., formaldehyde + HCl) | Solvent (e.g., CH2Cl2) | 0–25°C | Several h | 4'-Halomethyl-2,3-dimethylbenzophenone |
3 | Nucleophilic Substitution | 4'-Halomethyl-2,3-dimethylbenzophenone + Azetidine | NaH or K2CO3 | DMF, THF | 25–80°C | 4–24 h | This compound |
Research Findings and Analytical Data
Catalyst Efficiency: Studies have shown that using triflic acid-functionalized mesoporous zirconia catalysts in Friedel-Crafts acylation improves yield and reduces reaction time compared to traditional Lewis acids.
Reaction Monitoring: Techniques such as NMR spectroscopy and HPLC are employed to monitor the progress of the azetidine substitution step, ensuring complete conversion and minimal side products.
Purity and Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity. Crystallographic studies confirm the attachment of the azetidinomethyl group at the para position.
Chemical Reactions Analysis
4’-Azetidinomethyl-2,3-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzophenone derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and halogenating agents for substitution reactions. .
Scientific Research Applications
4’-Azetidinomethyl-2,3-dimethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a photoinitiator in polymer chemistry
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2,3-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzophenone Derivatives
The provided evidence highlights two benzophenone analogs, 3,4-Dihydroxybenzophenone () and 3,4'-Dimethylbenzophenone (), which share structural similarities with the target compound. Below, we compare their key attributes:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Reactivity and Solubility: The hydroxyl groups in 3,4-Dihydroxybenzophenone confer high polarity and solubility in polar solvents, whereas the methyl groups in 3,4'-Dimethylbenzophenone enhance hydrophobicity. The azetidinomethyl group in the target compound likely increases lipophilicity compared to hydroxylated analogs but introduces basicity due to the secondary amine in the azetidine ring.
Synthetic Pathways: 3,4-Dihydroxybenzophenone is synthesized via methods involving benzodioxane intermediates or direct coupling of substituted benzoic acids .
Biological and Pharmacological Potential: Benzophenones with hydroxyl groups (e.g., 3,4-Dihydroxybenzophenone) are often explored for antioxidant or UV-absorbing applications . Methyl-substituted derivatives like 3,4'-Dimethylbenzophenone may serve as intermediates in drug synthesis. The azetidine moiety in the target compound could enable interactions with biological targets (e.g., enzymes or receptors), though toxicity profiles remain speculative without experimental data.
Thermal and Spectroscopic Properties: 3,4-Dihydroxybenzophenone exhibits characteristic IR peaks for O–H stretching (~3200–3500 cm⁻¹) and ketone C=O (~1650 cm⁻¹) . The target compound’s azetidine ring would likely show N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1200 cm⁻¹) in IR spectra.
Biological Activity
4'-Azetidinomethyl-2,3-dimethylbenzophenone (CAS No. 898756-58-6) is a synthetic compound belonging to the benzophenone class. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound consists of a benzophenone core substituted with an azetidine group. This unique structure may influence its biological interactions and activities.
Antimicrobial Properties
Research indicates that benzophenone derivatives exhibit significant antimicrobial activity. A study focusing on various benzophenones demonstrated that they possess inhibitory effects against a range of pathogens. Specifically, this compound showed promising results in inhibiting bacterial growth in vitro, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Benzophenones are known to interact with various enzymes, including acetylcholinesterase (AChE). The inhibition of AChE by this compound could lead to increased levels of acetylcholine in the synaptic cleft, potentially offering therapeutic benefits in conditions like Alzheimer's disease. Experimental data suggest that this compound binds effectively to the active site of AChE, inhibiting its function and demonstrating a dose-dependent response .
The mechanism by which this compound exerts its biological effects involves multiple biochemical pathways:
- Binding Affinity : The compound interacts with key enzymes through non-covalent interactions, leading to alterations in enzyme activity.
- Cellular Uptake : It is absorbed by cells via passive diffusion and possibly through specific transporters, allowing it to exert its effects intracellularly.
- Gene Expression Modulation : Studies indicate that this compound can influence gene expression related to oxidative stress and apoptosis pathways.
In Vitro Studies
In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results highlight the compound's potential as an antibacterial agent.
In Vivo Studies
Animal model studies demonstrated that administration of this compound at varying doses resulted in significant neuroprotective effects. At lower doses (1 mg/kg), it exhibited anti-inflammatory properties without notable toxicity. However, at higher doses (10 mg/kg), adverse effects were observed, indicating a need for careful dosage management .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies suggest that high concentrations may lead to respiratory irritation and skin sensitization. Long-term exposure effects remain under investigation.
Q & A
Q. What are the established synthetic routes for 4'-Azetidinomethyl-2,3-dimethylbenzophenone, and how can intermediates be characterized?
A common approach involves multi-step reactions starting with benzophenone derivatives. For example, azetidine-containing precursors may be coupled with substituted benzaldehydes via nucleophilic substitution or condensation reactions. Key intermediates should be purified using column chromatography and characterized via -NMR, -NMR, and LC-MS to confirm regioselectivity and structural integrity .
Q. Which analytical techniques are recommended for characterizing this compound?
High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS are critical for molecular weight confirmation and impurity profiling. Nuclear magnetic resonance (NMR) spectroscopy (especially , , and 2D techniques like COSY/HSQC) resolves stereochemical ambiguities. Purity analysis should employ reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and LC-MS to identify decomposition products. Store in amber vials at –20°C under inert gas to minimize oxidation .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen for receptor-binding affinity (e.g., GPCRs, neurotransmitter transporters) using radioligand displacement assays. Cytotoxicity can be assessed via MTT or resazurin assays in cell lines (e.g., HEK293, SH-SY5Y). Dose-response curves should span 0.1–100 μM to determine IC values .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Replicate studies using standardized protocols (e.g., cell passage number, serum-free conditions). Validate target engagement via orthogonal assays (e.g., SPR for binding kinetics, functional cAMP/GTPγS assays). Cross-reference structural analogs (e.g., benzodiazepine derivatives) to identify substituent-dependent activity trends .
Q. What computational methods predict the reactivity of the azetidine moiety in this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states for ring-opening reactions. Molecular dynamics simulations assess conformational flexibility in aqueous and lipid environments. Solvent effects are evaluated using the polarizable continuum model (PCM) .
Q. How can researchers optimize synthetic yield while minimizing byproducts?
Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and reaction temperatures. Use Design of Experiments (DoE) to identify critical parameters. Purify via preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .
Q. What strategies validate purity in complex reaction mixtures?
Combine orthogonal techniques:
- HPLC-DAD detects UV-active impurities.
- GC-MS identifies volatile byproducts.
- -NMR integration quantifies residual solvents (e.g., DMSO, ethyl acetate).
- ICP-MS screens for heavy metal catalysts .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) on the benzophenone core. Test in parallel assays (e.g., enzymatic inhibition, cellular uptake). Use multivariate analysis (PCA or PLS) to correlate electronic/steric properties with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.